2,6-Dichloroimidazo[2,1-b]thiazole
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Overview
Description
2,6-Dichloroimidazo[2,1-b]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloroimidazo[2,1-b]thiazole typically involves the reaction of 1H-imidazole-2-thiones with epichlorohydrin in methanol in the presence of sodium hydroxide at room temperature . This method yields 6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-6-ols, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloroimidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted imidazo[2,1-b][1,3]thiazole compounds .
Scientific Research Applications
2,6-Dichloroimidazo[2,1-b]thiazole has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with derivatives exhibiting antiproliferative activity against various cancer cell lines.
Antimicrobial Activity: Some derivatives of this compound have demonstrated antimicrobial properties, making them candidates for developing new antibiotics.
Material Science: The compound is being studied for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2,6-Dichloroimidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been found to inhibit enzymes like factor IXa, which plays a role in blood coagulation . The compound’s structure allows it to interact with various biological targets, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Levamisole: A well-known imidazo[2,1-b][1,3]thiazole derivative used as an anthelmintic and immunomodulatory agent.
Benzimidazothiazoles: These compounds share a similar core structure and have been studied for their anticancer and antiviral properties.
Uniqueness
2,6-Dichloroimidazo[2,1-b]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro substitution enhances its reactivity and potential for further functionalization, making it a valuable scaffold in medicinal chemistry and material science .
Properties
IUPAC Name |
2,6-dichloroimidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2S/c6-3-1-9-2-4(7)10-5(9)8-3/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGWIAWEBQAWJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N1C=C(S2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577129 |
Source
|
Record name | 2,6-Dichloroimidazo[2,1-b][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80577129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135718-53-5 |
Source
|
Record name | 2,6-Dichloroimidazo[2,1-b][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80577129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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